4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide
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Overview
Description
4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is a chemical compound with the molecular formula C14H16N4OS and a molecular weight of 288.37 g/mol It is characterized by the presence of a benzohydrazide group linked to a pyrimidine ring via a sulfanyl-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable benzohydrazide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and pyrimidine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-N’-[(2S)-2-(4-methylphenoxy)propanoyl]benzohydrazide
- N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is unique due to its specific combination of a pyrimidine ring and a benzohydrazide group linked by a sulfanyl-methyl bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9-7-10(2)17-14(16-9)20-8-11-3-5-12(6-4-11)13(19)18-15/h3-7H,8,15H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBVTCLUZBIHND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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